molecular formula C12H15NO5 B8465949 Methyl 2-methyl-2-(2-methyl-3-nitrophenoxy)propanoate

Methyl 2-methyl-2-(2-methyl-3-nitrophenoxy)propanoate

Cat. No. B8465949
M. Wt: 253.25 g/mol
InChI Key: KJDLKBSDGZSBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-2-(2-methyl-3-nitrophenoxy)propanoate is a useful research compound. Its molecular formula is C12H15NO5 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-methyl-2-(2-methyl-3-nitrophenoxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methyl-2-(2-methyl-3-nitrophenoxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-methyl-2-(2-methyl-3-nitrophenoxy)propanoate

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

methyl 2-methyl-2-(2-methyl-3-nitrophenoxy)propanoate

InChI

InChI=1S/C12H15NO5/c1-8-9(13(15)16)6-5-7-10(8)18-12(2,3)11(14)17-4/h5-7H,1-4H3

InChI Key

KJDLKBSDGZSBBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC(C)(C)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.00 g (13.06 mmol) of 2-methyl-3-nitrophenol were dissolved in 40 ml of DMF, and 3.55 g (19.59 mmol) of methyl 2-bromo-2-methylpropanoate and 4.68 g (14.37 mmol) of cesium carbonate were added. The reaction mixture was stirred at 100° C. for 2 d, and a further 1.77 g (9.80 mmol) of methyl 2-bromo-2-methylpropanoate were then added. The mixture was stirred at 100° C. for another 1 d, a further 1.77 g (9.80 mmol) of methyl 2-bromo-2-methylpropanoate were then added and the mixture was stirred at 100° C. for another 1 d. After cooling, saturated aqueous sodium bicarbonate solution was added and the mixture was extracted repeatedly with ethyl acetate. The combined organic phases were washed with saturated aqueous sodium bicarbonate solution, dried over sodium sulfate and concentrated on a rotary evaporator. The residue was purified by preparative HPLC. This gave 1.33 g (39% of theory) of the target compound.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step Two
Quantity
4.68 g
Type
reactant
Reaction Step Two
Quantity
1.77 g
Type
reactant
Reaction Step Three
Quantity
1.77 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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